2-Amino-4-(6-(dimethylamino)naphthalen-2-yl)-4-oxobutanoic acid dihydrochloride
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amino group, a ketone group, and a carboxylic acid group. It also contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon, and a dimethylamino group. These functional groups could potentially confer a variety of chemical properties to the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the naphthalene ring could be formed through a cyclization reaction, while the amino and carboxylic acid groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a polycyclic ring. The exact structure would depend on the relative positions of these groups on the naphthalene ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino group could participate in acid-base reactions, while the carboxylic acid group could undergo reactions with alcohols to form esters .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amino and carboxylic acid groups could make the compound soluble in polar solvents .Scientific Research Applications
Fluorescent Probes for Biological Studies
A study detailed the synthesis and optical properties of a related compound, serving as a fluorescent probe for β-amyloids, highlighting its potential in the molecular diagnosis of Alzheimer’s disease. The compound exhibited high binding affinities toward Aβ(1–40) aggregates in vitro, suggesting its utility in research focused on neurodegenerative disorders (Fa et al., 2015).
Synthesis of Novel Organic Compounds
Research has been conducted on the synthesis of new compounds with antituberculosis activity, where a structurally related compound showed promising results in clinical trials. This highlights the chemical's relevance in developing therapeutic agents against tuberculosis (Omel’kov et al., 2019).
Photophysical Studies
A photophysical study of related probes in various solvents provided insights into their emission properties, contributing to a better understanding of their behavior in biological systems. This research is crucial for designing fluorescence-based sensors and studies in peptide and protein research (Cerezo et al., 2001).
Structural and Biological Characterization
The synthesis, characterization, and structural aspects of new haptens for PAHs (polycyclic aromatic hydrocarbons) were explored. These haptens could induce specific antibodies for PAHs, indicating potential applications in environmental monitoring and toxicology studies (Li et al., 2011).
Investigation of Amino Acid Derivatives
Another study evaluated the use of a related compound as a fluorescent derivatising reagent for amino acids, demonstrating its effectiveness in biological assays due to its strong fluorescence properties. This research is significant for developing analytical methods in biochemistry and molecular biology (Frade et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-amino-4-[6-(dimethylamino)naphthalen-2-yl]-4-oxobutanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3.2ClH/c1-18(2)13-6-5-10-7-12(4-3-11(10)8-13)15(19)9-14(17)16(20)21;;/h3-8,14H,9,17H2,1-2H3,(H,20,21);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTUMBBMAOJAKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)CC(C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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